6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The structure of this compound includes a pyridine ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products
The major products formed from these reactions include substituted pyrido[2,3-d]pyrimidines, oxidized derivatives, and reduced forms of the original compound.
Scientific Research Applications
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.
Biological Studies: Employed in studies to understand the role of pyrido[2,3-d]pyrimidines in biological systems and their interactions with proteins and enzymes.
Chemical Biology: Utilized in the design of chemical probes to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one: Similar structure with a bromine substituent instead of an acetyl group.
6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-one: Contains additional substituents that enhance its biological activity.
Uniqueness
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs makes it a valuable compound in cancer research and drug development.
Properties
Molecular Formula |
C10H8ClN3O2 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H8ClN3O2/c1-4-6-3-12-10(11)14-8(6)13-9(16)7(4)5(2)15/h3H,1-2H3,(H,12,13,14,16) |
InChI Key |
HBIJTHXINGBOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=NC(=NC=C12)Cl)C(=O)C |
Origin of Product |
United States |
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